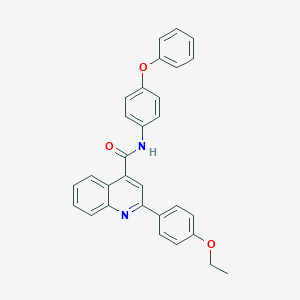![molecular formula C26H19ClF2INO4 B334548 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B334548.png)
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and an oxazole ring
Métodos De Preparación
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE involves several steps, starting from readily available precursors. The synthetic route typically includes:
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.
Etherification: Formation of the ether linkage by reacting with ethoxy groups.
Iodination: Introduction of iodine atoms to the aromatic ring.
Formation of the Oxazole Ring: Cyclization reaction to form the oxazole ring.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of halogen atoms and the presence of an oxazole ring. Similar compounds include:
2-chloro-4,5-difluorophenyl derivatives: These compounds share the halogenated aromatic ring but lack the oxazole ring.
Oxazole derivatives: Compounds with an oxazole ring but different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H19ClF2INO4 |
|---|---|
Peso molecular |
609.8 g/mol |
Nombre IUPAC |
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H19ClF2INO4/c1-3-33-23-10-15(8-21(30)24(23)34-13-16-7-5-4-6-14(16)2)9-22-26(32)35-25(31-22)17-11-19(28)20(29)12-18(17)27/h4-12H,3,13H2,1-2H3/b22-9+ |
Clave InChI |
KCQCHCNDLBNULV-LSFURLLWSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334465.png)

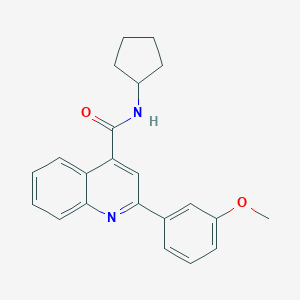
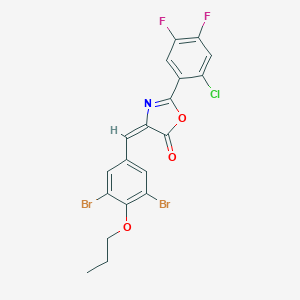
![3-(2-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B334472.png)
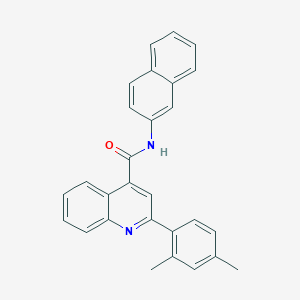
METHANONE](/img/structure/B334478.png)
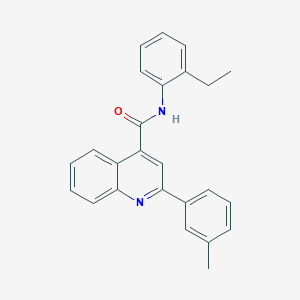
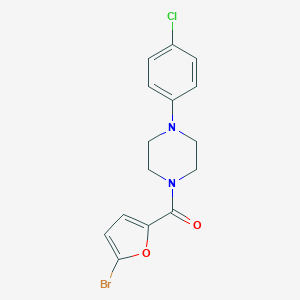

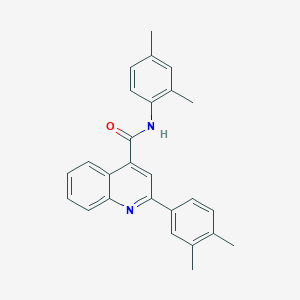
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyridine-4-carboxamide](/img/structure/B334487.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B334488.png)
